4-Amidinobenzoic acid anilide 4-Amidinobenzoic acid anilide
Brand Name: Vulcanchem
CAS No.: 50466-26-7
VCID: VC1796954
InChI: InChI=1S/C14H13N3O/c15-13(16)10-6-8-11(9-7-10)14(18)17-12-4-2-1-3-5-12/h1-9H,(H3,15,16)(H,17,18)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

4-Amidinobenzoic acid anilide

CAS No.: 50466-26-7

Cat. No.: VC1796954

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amidinobenzoic acid anilide - 50466-26-7

Specification

CAS No. 50466-26-7
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 4-carbamimidoyl-N-phenylbenzamide
Standard InChI InChI=1S/C14H13N3O/c15-13(16)10-6-8-11(9-7-10)14(18)17-12-4-2-1-3-5-12/h1-9H,(H3,15,16)(H,17,18)
Standard InChI Key GDILSGIZOCRYIA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N

Introduction

Chemical Structure and Nomenclature

4-Amidinobenzoic acid anilide would be characterized by an amidino group (-C(=NH)NH₂) at the para position of a benzoic acid anilide structure. The anilide portion indicates that the carboxyl group forms an amide bond with an aniline moiety. Structurally related compounds found in the literature include 4-aminobenzoic acid anilide and various other para-substituted benzoic acid anilides.

The compound belongs to the broader class of benzamides, specifically N-phenylbenzamides with an amidino substitution. While 4-aminobenzoic acid (PABA) derivatives are well-documented, the amidino-substituted variant represents a distinct chemical entity with potentially different physicochemical and biological properties.

Physical and Chemical Properties

Based on the properties of structurally similar compounds, 4-amidinobenzoic acid anilide would likely exhibit the following characteristics:

PropertyExpected Value/DescriptionBasis for Estimation
Physical StateCrystalline solidSimilar to 4-aminobenzoic acid anilide
ColorWhite to cream-coloredBased on similar benzamides
SolubilitySparingly soluble in water; more soluble in organic solventsExtrapolated from PABA derivatives
Melting PointApproximately 190-210°CEstimated from similar compounds
Functional GroupsAmidino (-C(=NH)NH₂), amide (-CONH-)Based on chemical structure
Chemical StabilityStable under normal conditions; sensitive to strong oxidizing agentsCommon for benzamide compounds

The amidino group's presence would confer more basic properties compared to the amino group in PABA, potentially affecting its solubility and reactivity profiles.

Biological and Pharmacological Properties

The biological activities of 4-amidinobenzoic acid anilide would likely differ from but relate to those of aminobenzoic acid derivatives.

Structure-Activity Relationship

The relationship between structure and biological activity of 4-amidinobenzoic acid anilide can be analyzed by comparing it with similar compounds:

CompoundStructure DifferenceExpected Biological Activity Difference
4-Aminobenzoic acidHas -NH₂ instead of amidino; lacks anilideCore metabolite; folate synthesis in bacteria
4-Aminobenzoic acid anilideHas -NH₂ instead of amidinoSimilar structure but potentially different receptor binding
BenzanilideLacks para substituentLower water solubility; different biological targeting
4-Nitrobenzoic acid anilideHas -NO₂ instead of amidinoDifferent electronic properties; potentially cytotoxic

The amidino group would provide a strongly basic center with potential for hydrogen bonding and ionic interactions with biological targets, distinguishing it from the amino group of PABA.

Analytical Methods for Identification

Spectroscopic Analysis

For identification and characterization of 4-amidinobenzoic acid anilide, several spectroscopic techniques would be applicable:

  • IR Spectroscopy: Characteristic bands would be expected for:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=N stretching of amidino group (1650-1680 cm⁻¹)

    • C=O stretching of amide (1630-1690 cm⁻¹)

    • C=C aromatic ring vibrations (1450-1600 cm⁻¹)

  • NMR Spectroscopy: Expected signals would include:

    • Aromatic protons (7.0-8.0 ppm)

    • Amidino protons (7.5-9.0 ppm)

    • Amide N-H (9.5-10.5 ppm)

  • Mass Spectrometry: Molecular ion and fragmentation pattern would provide confirmation of structure.

Research Applications

Based on the information extracted from the search results, potential research applications for 4-amidinobenzoic acid anilide might include:

Medicinal Chemistry

The compound could serve as a lead structure for developing novel pharmaceuticals, particularly those targeting:

  • Antimicrobial resistance mechanisms

  • Anti-inflammatory pathways

  • Enzyme inhibition for treating metabolic disorders

Materials Science

Amidino compounds have been explored for:

  • UV-absorbing materials

  • Polymer synthesis

  • Surface modification applications

Biochemical Research

As mentioned in result , PABA is an intermediate in folate synthesis. 4-Amidinobenzoic acid anilide might serve as a probe or inhibitor in biological pathways related to:

  • Folate metabolism

  • Bacterial growth mechanisms

  • Protein binding studies

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